molecular formula C16H23NO6 B14353560 Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate CAS No. 93666-08-1

Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate

Cat. No.: B14353560
CAS No.: 93666-08-1
M. Wt: 325.36 g/mol
InChI Key: RBHIMDDSQVJZBU-UHFFFAOYSA-N
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Description

Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with triethyl orthoformate, followed by a series of condensation and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate biological pathways and influence the compound’s activity in different contexts.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
  • Methyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
  • Ethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate

Uniqueness

Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications where precise control over chemical behavior is required.

Properties

CAS No.

93666-08-1

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate

InChI

InChI=1S/C16H23NO6/c1-5-21-14(18)9-8-12(15(19)22-6-2)11(4)13(10-17)16(20)23-7-3/h12H,5-9H2,1-4H3

InChI Key

RBHIMDDSQVJZBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=C(C#N)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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